6-Amino-2H-chromen-2-one

Catalog No.
S590958
CAS No.
14415-44-2
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2H-chromen-2-one

CAS Number

14415-44-2

Product Name

6-Amino-2H-chromen-2-one

IUPAC Name

6-aminochromen-2-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2

InChI Key

ZOJAINJCZSVZGW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N

Synonyms

6-ABP, 6-amino-1,2-benzopyrone, 6-amino-1,2-benzopyrone hydrochloride, 6-amino-1,2-benzopyrone sulfate (2:1), 6-aminocoumarin

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N

The exact mass of the compound 6-Amino-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Amino-2H-chromen-2-one (6-aminocoumarin) is a bifunctional heterocyclic building block characterized by a coumarin core with a primary amine at the 6-position. In industrial and advanced laboratory settings, it is primarily procured as a precursor for Schiff base ligands, polymer composites, and specialized fluorescent probes . Unlike the ubiquitous 7-aminocoumarin, the 6-amino substitution aligns the electron-donating amine and the electron-accepting lactone carbonyl along the same molecular axis, fundamentally altering its photophysical and electronic behavior [1]. This structural geometry dictates its utility in downstream applications, offering distinct intramolecular charge transfer (ICT) properties, specific pKa characteristics, and defined reactivity profiles essential for synthesizing complex pharmacophores and alpha-aminophosphonates [2].

A common procurement error is assuming interchangeability between 6-aminocoumarin and 7-aminocoumarin for fluorescence or derivatization workflows. While 7-aminocoumarin derivatives are standard for conventional blue-emitting fluorophores, they are highly susceptible to twisted intramolecular charge transfer (TICT), making their emission heavily dependent on local solvent viscosity [1]. In contrast, 6-aminocoumarin cannot undergo TICT due to its substitution geometry; instead, it operates via a pure intramolecular charge transfer (ICT) mechanism[2]. This results in a massive Stokes shift and significantly red-shifted emission for the 6-isomer. Substituting 7-aminocoumarin when 6-aminocoumarin is required will lead to catastrophic spectral overlap in multiplexed assays and failure in environments where viscosity-independent emission is critical [2]. Furthermore, the differing electronic activation of the aromatic ring alters the nucleophilicity of the amine, meaning synthetic protocols optimized for one isomer often fail or yield poorly for the other [3].

Mega Stokes Shift for Advanced Probe Design

Photophysical analyses demonstrate that 6-aminocoumarin exhibits a tremendously large Stokes shift compared to its positional isomer, 7-aminocoumarin. In aqueous environments, 6-aminocoumarin achieves a Stokes shift of approximately 189 nm (10,767 cm-1) with an emission peak around 524 nm, whereas 7-aminocoumarin shows a much narrower shift of 77 nm (5,894 cm-1) and emits at 402 nm [1]. This mega Stokes shift is driven by extensive intramolecular charge transfer (ICT) along the molecular axis [1].

Evidence DimensionStokes Shift and Emission Maximum
Target Compound Data6-Aminocoumarin (~189 nm shift; ~524 nm emission)
Comparator Or Baseline7-Aminocoumarin (~77 nm shift; ~402 nm emission)
Quantified Difference145% increase in Stokes shift and ~122 nm red-shift in emission
ConditionsAqueous solution at room temperature

The exceptionally large Stokes shift minimizes self-quenching and background excitation interference, making this compound a highly effective precursor for high-signal-to-noise fluorescent probes.

Viscosity-Independent Emission Stability

The emission stability of 6-aminocoumarin in varying microenvironments is fundamentally different from 7-aminocoumarin. Because 7-aminocoumarin is susceptible to twisted intramolecular charge transfer (TICT), its fluorescence intensity artificially increases with solvent viscosity (e.g., at 77 K) [1]. Conversely, 6-aminocoumarin does not undergo TICT; experimental reduction of solvent temperature to 77 K (increasing viscosity) does not artificially enhance its fluorescence [1].

Evidence DimensionFluorescence response to increased solvent viscosity (77 K)
Target Compound Data6-Aminocoumarin (No artificial fluorescence enhancement at 77 K)
Comparator Or Baseline7-Aminocoumarin (Significant fluorescence intensity increase at 77 K)
Quantified DifferenceBinary mechanistic divergence (ICT vs. TICT driven emission)
ConditionsEthanolic and variable viscosity solvents at 77 K vs standard conditions

Buyers developing sensors for complex biological or industrial fluids must select 6-aminocoumarin to ensure the fluorescence signal reflects the target analyte concentration rather than background viscosity changes.

Solvent-Dependent Processability in Kabachnik-Fields Synthesis

When utilized as a precursor for alpha-aminophosphonates via the Kabachnik-Fields reaction, 6-aminocoumarin exhibits strict solvent dependencies that dictate manufacturing protocols. Attempts to perform solvent-free condensation with 4-methylbenzaldehyde and triethyl phosphite fail completely (0% yield) [1]. However, transitioning to an optimized protocol utilizing SnCl2 (10 mol%) in refluxing ethanol for 24 hours successfully yields the desired aminophosphonates with up to 61-92% efficiency [1].

Evidence DimensionSynthetic yield of alpha-aminophosphonate derivatives
Target Compound Data6-Aminocoumarin in refluxing ethanol + SnCl2 (61-92% yield)
Comparator Or BaselineSolvent-free Kabachnik-Fields conditions (0% yield / reaction failure)
Quantified DifferenceComplete recovery of reactivity from 0% to viable synthetic yields
Conditions1 eq 6-aminocoumarin, 1 eq aldehyde, 1.1 eq triethylphosphite, SnCl2 catalyst

Procurement teams scaling up antioxidant or drug library synthesis must provision for specific solvent and catalyst requirements, as standard green/solvent-free amine protocols will fail with this specific isomer.

Dual-Functional Polymer Covalent Modification

6-Aminocoumarin serves as a highly effective covalent modifier for structural polymers like polycaprolactone (PCL). While unmodified PCL lacks inherent antimicrobial activity and fluorescence, solvent-cast composites of PCL covalently modified with 6-aminocoumarin (PCL/6-AMC) exhibit enhanced crystallinity, strong fluorescence, and newly introduced antimicrobial properties [1].

Evidence DimensionMaterial functionality of PCL films
Target Compound DataPCL covalently modified with 6-aminocoumarin (Antimicrobial and fluorescent)
Comparator Or BaselineUnmodified PCL (Inert, non-fluorescent, non-antimicrobial)
Quantified DifferenceTransformation from an inert structural material to a dual-functional (optical/antimicrobial) active composite
ConditionsSolvent-cast polymer composite synthesis

For industrial buyers in medical device or active packaging sectors, 6-aminocoumarin provides a single-step precursor to impart both trackability and sterility to baseline polymers.

High-Fidelity Fluorescent Probe Development

Because of its mega Stokes shift (~189 nm) and viscosity-independent emission profile, 6-aminocoumarin is a highly effective scaffold for developing fluorescent probes and chemosensors where background autofluorescence and self-quenching must be minimized [1]. It outperforms 7-aminocoumarin in complex, variable-viscosity biological or industrial fluids.

Synthesis of Alpha-Aminophosphonate Antioxidants

6-Aminocoumarin is a critical primary amine precursor for the Kabachnik-Fields synthesis of coumarin-based alpha-aminophosphonates [2]. Procurement for this application must pair the compound with appropriate solvent-based protocols (e.g., SnCl2 in refluxing ethanol), as it is incompatible with green solvent-free condensation methods.

Antimicrobial Polymer Composite Engineering

In materials science, 6-aminocoumarin is utilized to covalently modify inert polymers like polycaprolactone (PCL)[3]. It acts as a dual-action functionalizer, simultaneously increasing the structural crystallinity of the polymer while introducing both fluorescence for material tracking and quantifiable antimicrobial resistance for medical or packaging applications.

Schiff Base and Liquid Crystal Manufacturing

The primary amine at the 6-position serves as a versatile synthetic handle for condensation with aromatic aldehydes to form Schiff bases, which are subsequently used to synthesize zinc(II) complexes and liquid crystal materials [4]. Its specific geometry allows for the creation of mesogenic homologous series that exhibit nematic or smectic phase sequences depending on the alkoxy chain length.

XLogP3

0.7

UNII

S9W3L9R2NA

Related CAS

63989-79-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

14415-44-2

Wikipedia

6-amino-2H-chromen-2-one

Dates

Last modified: 08-15-2023

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